molecular formula C20H20N2OS B2690868 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide CAS No. 387883-09-2

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide

Cat. No.: B2690868
CAS No.: 387883-09-2
M. Wt: 336.45
InChI Key: ZZYHOBAMQWWWPE-UHFFFAOYSA-N
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Description

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide typically involves the reaction of 4-bromo-1,1’-biphenyl with thioamide under specific conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting thiazole derivative is then reacted with pentanoyl chloride to form the final product .

Chemical Reactions Analysis

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-3-9-19(23)22-20-21-18(14-24-20)17-12-10-16(11-13-17)15-7-5-4-6-8-15/h4-8,10-14H,2-3,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYHOBAMQWWWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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